2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide
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Overview
Description
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the condensation of 1-ethyl-1H-benzimidazole-2-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- **2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
Uniqueness
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole moiety is particularly effective in binding to enzyme active sites, making it a potent inhibitor in various biochemical assays .
Properties
Molecular Formula |
C19H20N4OS |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C19H20N4OS/c1-3-23-17-12-8-7-11-16(17)20-19(23)25-13-18(24)22-21-14(2)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3,(H,22,24)/b21-14+ |
InChI Key |
PEUFSVQCPXUJOO-KGENOOAVSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC=CC=C3 |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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